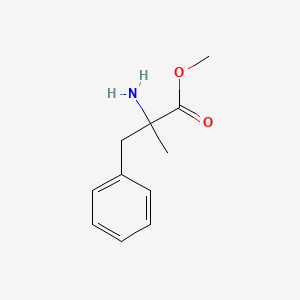
3-azidocyclohexane-1-carboxylic acid, Mixture of diastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-azidocyclohexane-1-carboxylic acid, mixture of diastereomers, is a compound that features an azido group (-N₃) attached to a cyclohexane ring, which also bears a carboxylic acid group (-COOH). This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other. Diastereomers have different physical properties and reactivity, making this mixture particularly interesting for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-azidocyclohexane-1-carboxylic acid typically involves the introduction of the azido group to a cyclohexane derivative. One common method is the nucleophilic substitution reaction where a halogenated cyclohexane carboxylic acid reacts with sodium azide (NaN₃) under suitable conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to separate the desired diastereomers from any by-products.
化学反応の分析
Types of Reactions
3-azidocyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The azido group can be reduced to an amine group (-NH₂) using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The azido group can participate in substitution reactions to form other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMF.
Major Products
Oxidation: Oxidized derivatives of the carboxylic acid group.
Reduction: Cyclohexane-1-carboxylic acid with an amine group.
Substitution: Various substituted cyclohexane derivatives depending on the reacting nucleophile.
科学的研究の応用
3-azidocyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-azidocyclohexane-1-carboxylic acid depends on the specific reactions it undergoes. The azido group is highly reactive and can participate in click chemistry reactions, forming stable triazole rings when reacted with alkynes. This property is exploited in various chemical and biological applications to create stable linkages between molecules.
類似化合物との比較
Similar Compounds
Cyclohexane-1-carboxylic acid: Lacks the azido group, making it less reactive in certain types of chemical reactions.
3-aminocyclohexane-1-carboxylic acid:
Cyclohexane-1,2-dicarboxylic acid: Contains an additional carboxylic acid group, leading to different chemical properties and uses.
Uniqueness
3-azidocyclohexane-1-carboxylic acid is unique due to the presence of the azido group, which imparts high reactivity and versatility in chemical synthesis. This makes it particularly valuable in the development of new materials and compounds with specific functionalities.
特性
CAS番号 |
1824329-19-2 |
|---|---|
分子式 |
C7H11N3O2 |
分子量 |
169.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



